Benzene-1,2-disulfonamide: A Comprehensive Technical Guide for Scientific Professionals
Benzene-1,2-disulfonamide: A Comprehensive Technical Guide for Scientific Professionals
Introduction: The Significance of the Ortho-Disulfonamide Moiety
Benzene-1,2-disulfonamide is an organic compound featuring a benzene ring substituted with two sulfonamide groups at adjacent positions. This ortho-substitution pattern distinguishes it from its more commonly studied meta- and para-isomers, potentially conferring unique steric and electronic properties that can be exploited in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone in drug discovery, famously integral to the sulfa class of antibiotics and a wide array of other therapeutic agents, including diuretics, anticonvulsants, and anticancer drugs.[1][2] The ability of the sulfonamide moiety to act as a zinc-binding group is particularly crucial for its role as an inhibitor of metalloenzymes, most notably carbonic anhydrases.[1][3]
This guide provides an in-depth exploration of the chemical structure, molecular properties, synthesis, and potential applications of Benzene-1,2-disulfonamide. By synthesizing available data and drawing logical inferences from closely related analogues, this document aims to serve as a valuable resource for researchers and drug development professionals interested in this specific chemical scaffold.
Chemical Structure and Isomeric Landscape
Benzene-1,2-disulfonamide is characterized by the molecular formula C₆H₈N₂O₄S₂. The ortho-disposition of the two sulfonamide groups on the benzene ring creates a sterically crowded environment that influences the molecule's conformation and intermolecular interactions. This is in contrast to the more linear geometry of the para-isomer and the angled arrangement of the meta-isomer, which can have significant implications for how the molecule fits into the active site of a biological target.[4]
Visualization of the Chemical Structure
Caption: 2D representation of Benzene-1,2-disulfonamide.
Molecular Properties
The fundamental molecular properties of Benzene-1,2-disulfonamide are summarized in the table below. These computed values provide a baseline for understanding the molecule's physicochemical behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₄S₂ | [5] |
| Molecular Weight | 236.3 g/mol | [5] |
| IUPAC Name | benzene-1,2-disulfonamide | [5] |
| CAS Number | 27291-96-9 | [5] |
| XLogP3 | -1.3 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 6 | [5] |
| Topological Polar Surface Area | 137 Ų | [5] |
Synthesis and Characterization
The synthesis of arylsulfonamides is a well-established process in organic chemistry, typically proceeding through a two-step sequence: chlorosulfonation of an aromatic ring followed by amination of the resulting sulfonyl chloride.[6][7][8]
General Synthetic Pathway
Caption: General synthetic route to Benzene-1,2-disulfonamide.
Experimental Protocol: Synthesis from Benzene-1,2-disulfonyl Chloride
Step 1: Preparation of Benzene-1,2-disulfonyl Chloride This intermediate can be synthesized from benzene through a multi-step process involving sulfonation and subsequent chlorination, or from other precursors like substituted anilines.[7][8] For the purpose of this protocol, we will assume the availability of benzene-1,2-disulfonyl chloride.
Step 2: Amination of Benzene-1,2-disulfonyl Chloride
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve benzene-1,2-disulfonyl chloride (1 equivalent) in a suitable inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (a slight excess, ~2.2 equivalents) dropwise to the cooled solution with vigorous stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, if a precipitate has formed, filter the solid product and wash it with cold water.
-
If the product remains in the organic phase, transfer the mixture to a separatory funnel, separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude Benzene-1,2-disulfonamide from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Spectroscopic Characterization
The identity and purity of the synthesized Benzene-1,2-disulfonamide would be confirmed using standard spectroscopic techniques. Based on the structure and data from related sulfonamides, the following spectral characteristics are expected:[9]
| Technique | Expected Features |
| ¹H NMR | A complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm) due to the ortho-substitution. A broad singlet for the two NH₂ groups, which may be exchangeable with D₂O. |
| ¹³C NMR | Four distinct signals in the aromatic region, with two signals for the carbon atoms bearing the sulfonamide groups and two signals for the other aromatic carbons. |
| FTIR (cm⁻¹) | Asymmetric and symmetric S=O stretching vibrations around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. N-H stretching vibrations for the primary amine in the range of 3400-3200 cm⁻¹. S-N stretching around 930-900 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of 236.3 g/mol , along with characteristic fragmentation patterns of the benzene ring and loss of SO₂NH₂. |
In-depth Molecular Properties
Physicochemical Properties
The physicochemical properties of Benzene-1,2-disulfonamide are critical for its behavior in biological systems and for formulation development.
-
pKa: The sulfonamide protons (N-H) are weakly acidic. For a related benzene-1,4-disulfonamide derivative, the pKa values for the two sulfonamide groups were calculated to be 9.18 and 10.14.[10] The acidity of the N-H protons in Benzene-1,2-disulfonamide is expected to be in a similar range, allowing for deprotonation under physiological or slightly alkaline conditions. This deprotonation is key to its ability to coordinate with metal ions in enzyme active sites.
-
Solubility: Benzenesulfonamide generally exhibits low solubility in water but is more soluble in organic solvents like alcohols and acetone.[11] The presence of two polar sulfonamide groups in Benzene-1,2-disulfonamide would likely increase its aqueous solubility compared to the monosulfonated parent compound. The para-isomer, benzene-1,4-disulfonamide, has been described as soluble in water.[12]
| Property | Expected Value/Characteristic | Source/Rationale |
| Melting Point (°C) | Not available (likely a high-melting solid) | Inferred from related high-melting sulfonamides[4] |
| pKa (sulfonamide N-H) | ~9-11 | Inferred from related benzene disulfonamides[10] |
| Aqueous Solubility | Low to moderate | Inferred from benzenesulfonamide and its 1,4-isomer[11][12] |
| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | General property of sulfonamides[11] |
Structural Analysis and Crystallography
While the specific crystal structure of Benzene-1,2-disulfonamide is not available in the searched literature, studies on related sulfonamide derivatives provide insights into their solid-state arrangement.[13][14] The crystal packing is typically dominated by hydrogen bonding between the N-H donors and the sulfonyl oxygen acceptors of adjacent molecules, often forming extended networks or dimeric structures.[13] The ortho-positioning of the sulfonamide groups in the title compound would likely lead to a unique packing arrangement influenced by steric hindrance and potential intramolecular interactions.
Potential Applications in Drug Development
The benzene sulfonamide scaffold is a "privileged structure" in medicinal chemistry, with a proven track record in a multitude of therapeutic areas.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in treating glaucoma, edema, and certain types of cancer.[1][3] Sulfonamides are classic CA inhibitors, with the deprotonated sulfonamide nitrogen coordinating to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the catalytic reaction.
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.
Given its structure, Benzene-1,2-disulfonamide is a strong candidate for a carbonic anhydrase inhibitor. The presence of two sulfonamide groups might allow for unique binding modes or interactions with the enzyme's active site.
Anticancer and Antimicrobial Potential
Numerous studies have demonstrated the potent anticancer and antimicrobial activities of various benzene sulfonamide derivatives.[4][6] For instance, derivatives of benzene-1,4-disulfonamide have been identified as inhibitors of oxidative phosphorylation, a promising therapeutic strategy for cancers that rely on aerobic metabolism.[4] The specific substitution pattern of the benzene ring and the nature of the substituents on the sulfonamide nitrogen are key determinants of biological activity and target selectivity. While specific studies on Benzene-1,2-disulfonamide are lacking, its core structure suggests that it is a promising starting point for the design of novel therapeutic agents in these areas.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) for Benzene-1,2-disulfonamide was found. However, general safety precautions for handling benzenesulfonamide and its derivatives should be followed.
| Hazard Category | Precautionary Measures | Source/Rationale |
| Acute Toxicity | May be harmful if swallowed. | Based on data for benzenesulfonamide[15][16] |
| Skin/Eye Irritation | May cause skin and serious eye irritation. | Based on data for related disulfonamides[17] |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid generating dust. | Standard laboratory practice[16][17][18] |
| Storage | Store in a cool, dry place away from incompatible materials. | Standard laboratory practice |
| Disposal | Dispose of in accordance with local, state, and federal regulations. | Standard laboratory practice |
Conclusion and Future Directions
Benzene-1,2-disulfonamide represents an intriguing yet underexplored chemical entity. Its ortho-disulfonamide substitution pattern on a benzene ring presents a unique structural motif within the well-established and therapeutically significant sulfonamide class of compounds. While specific experimental data for this isomer is sparse in the public domain, this guide has synthesized available information and drawn logical parallels from its isomers and other derivatives to provide a comprehensive technical overview.
The clear potential of this molecule as a carbonic anhydrase inhibitor and as a scaffold for novel anticancer and antimicrobial agents warrants further investigation. Future research should focus on developing a robust and scalable synthesis, followed by thorough experimental characterization of its physicochemical properties and a systematic evaluation of its biological activities. Such studies will be crucial in unlocking the full potential of the Benzene-1,2-disulfonamide core in drug discovery and development.
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